![molecular formula C5H5BrN2 B1613727 3-Bromo-5-methylpyridazine CAS No. 1257854-82-2](/img/structure/B1613727.png)
3-Bromo-5-methylpyridazine
Overview
Description
3-Bromo-5-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of a bromine atom at the third position and a methyl group at the fifth position of the pyridazine ring gives this compound its unique chemical properties
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors , suggesting potential targets could be within this pathway.
Mode of Action
Based on its structural similarity to other pyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
This pathway plays a crucial role in cellular responses to stress and inflammation .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methylpyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyridazine can be achieved through several methods. One common approach involves the bromination of 5-methylpyridazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield 3-methylpyridazine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed:
- Substituted pyridazines
- Pyridazine N-oxides
- Reduced pyridazine derivatives
- Biaryl compounds
Scientific Research Applications
Scientific Research Applications
3-Bromo-5-methylpyridazine serves as a versatile building block in organic synthesis, particularly in the development of biologically active compounds.
A. Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in developing various pharmaceuticals and agrochemicals .
B. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities, particularly against cancer cells and inflammatory diseases. Its derivatives have been shown to inhibit c-Met kinases, which are implicated in several malignancies .
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of various pharmaceuticals, including:
- Anticancer Agents : Compounds derived from this compound have demonstrated efficacy against non-small-cell lung carcinoma and gastric cancers by enhancing the activity of pyrazolopyrimidine derivatives .
- Anti-inflammatory Drugs : It is involved in developing drugs targeting inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and psoriasis .
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of derivatives based on this compound. The results indicated promising tumor growth inhibition in vitro and in vivo models, highlighting its potential as a therapeutic agent against malignancies associated with c-Met dysregulation .
Agricultural Chemistry
In agricultural applications, this compound is used to formulate agrochemicals that enhance crop protection. Its reactivity allows it to serve as a pesticide or herbicide, thus improving agricultural yield and sustainability .
Material Science
The compound is also explored for its potential in creating advanced materials, including polymers with specific thermal and mechanical properties beneficial for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures .
Compound | Biological Activity | Target Disease |
---|---|---|
This compound | Anticancer | Non-small-cell lung carcinoma |
Derivatives | Anti-inflammatory | Rheumatoid arthritis |
N-(3-Bromo-5-methyl-2-pyridinyl)acetylamide | Neurological disorders | Alzheimer's disease |
Comparison with Similar Compounds
- 3-Bromo-5-chloropyridazine
- 3-Bromo-5-fluoropyridazine
- 3-Bromo-5-ethylpyridazine
Comparison: 3-Bromo-5-methylpyridazine is unique due to the presence of a methyl group, which can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group may enhance lipophilicity, affecting the compound’s ability to interact with biological membranes or targets. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
3-Bromo-5-methylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The unique structural features, including a bromine atom at the third position and a methyl group at the fifth position, contribute to its biological activity and potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is attributed to its interaction with various biochemical pathways. It is structurally similar to other pyridazine derivatives that have been explored as inhibitors of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. The compound may interact with its biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Pharmacological Properties
Research indicates that this compound and its derivatives exhibit a range of pharmacological activities, including:
- Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation.
- Anticancer : Certain derivatives have been investigated for their potential in cancer treatment.
- Antimicrobial : The compound's structure allows for interactions that may inhibit microbial growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other brominated pyridazines:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Methyl group enhances lipophilicity | Anti-inflammatory, anticancer, antimicrobial |
3-Bromo-5-chloropyridazine | Chlorine atom may alter reactivity | Potentially similar but less lipophilic |
3-Bromo-5-fluoropyridazine | Fluorine may affect membrane permeability | Similar pharmacological profiles |
The presence of the methyl group in this compound enhances its lipophilicity, which can influence its ability to penetrate biological membranes and interact with cellular targets more effectively than other halogenated derivatives.
Case Studies
- Inhibition of p38α MAPK : A study demonstrated that pyridazine derivatives, including those related to this compound, effectively inhibited p38α MAPK activity, leading to reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Another research effort explored the antimicrobial properties of various pyridazine compounds. The study found that this compound exhibited significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Environmental Influence on Activity
The efficacy and stability of this compound can be affected by environmental factors such as pH, temperature, and the presence of other molecules. These factors can influence its chemical reactivity and biological interactions. For instance:
Properties
IUPAC Name |
3-bromo-5-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGAWFLMIDXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625619 | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257854-82-2 | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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